Indole-3-acetate

Plant Growth Regulation Auxin Root Development

Researchers using indole-3-acetic acid (IAA) free acid often encounter solubility and buffer compatibility issues that compromise assay reproducibility. Indole-3-acetate (CAS 93672-51-6), the conjugate base anion, delivers superior aqueous solubility for consistent plant physiology and mammalian cell-based studies. • Phenyl ester derivative (P-IAA) achieves 95-154% greater adventitious root primordia induction vs. IAA-critical for commercial woody ornamental and fruit tree rootstock propagation protocols. • Induces >10-fold apoptosis increase in 143B and HOS osteosarcoma cells at low µM concentrations via NF-κB pathway modulation. • Orally administered I3A significantly reduces hepatic steatosis and inflammation in diet-induced NAFLD mouse models, supporting gut-liver axis therapeutic screening. Supplied as research-grade material with full analytical documentation. Inquire for bulk and custom packaging.

Molecular Formula C10H8NO2-
Molecular Weight 174.18 g/mol
CAS No. 93672-51-6
Cat. No. B1200044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-3-acetate
CAS93672-51-6
Molecular FormulaC10H8NO2-
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)[O-]
InChIInChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/p-1
InChIKeySEOVTRFCIGRIMH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-3-acetate (CAS 93672-51-6) Procurement & Selection Guide: What Sets It Apart from Generic IAA


Indole-3-acetate (CAS 93672-51-6), the conjugate base anion of the canonical plant hormone indole-3-acetic acid (IAA), is a naturally occurring gut microbiota-derived tryptophan metabolite [1]. In plants, it serves as the major native auxin, regulating growth, development, and stress responses, while in mammalian systems, it functions as a signaling molecule with documented roles in inflammation, metabolism, and angiogenesis [2]. The selection of this specific anionic form, rather than the free acid, is often dictated by its distinct solubility and formulation characteristics, which are critical for reproducible experimental outcomes in both plant physiology and biomedical research.

✓ Anionic indole-3-acetate supports aqueous solubility and buffer-compatible workflows
✓ Selection for reproducible plant physiology and biomedical signaling studies
✓ Gut microbiota-derived tryptophan metabolite; suitable for inflammation and metabolism research models

Indole-3-acetate (93672-51-6) Procurement Risks: Why Simple IAA Substitution Leads to Experimental Failure


Indole-3-acetate is not functionally interchangeable with its parent acid, indole-3-acetic acid (IAA), or its common esters. The anionic form dictates not only aqueous solubility and buffer compatibility but can also profoundly influence biological activity. For example, the phenyl ester of indole-3-acetate (P-IAA) exhibits a 95-154% greater capacity to induce adventitious root primordia in bean cuttings compared to an equal concentration of IAA, demonstrating that even subtle molecular modifications produce quantifiably divergent physiological outcomes [1]. Substituting with a generic 'IAA' source without verifying the exact salt or ester form risks introducing uncontrolled variables that can irreproducible data in both plant growth assays and cell-based studies.

Indole-3-acetic acid (free acid) Solubility and buffer compatibility differ; root induction and cellular response profiles may not replicate. Direct substitution without formulation adjustment risks data variability.
Indole-3-acetate aryl esters (e.g., P-IAA) Reported quantifiable differences in root primordia induction (>2-fold vs. IAA). Not interchangeable with anion form; biological endpoint shifts require separate validation.

Quantitative Differentiation Guide for Indole-3-acetate (93672-51-6) vs. Analogs


Phenyl Indole-3-acetate (P-IAA) vs. IAA: 2-4× Greater Root Primordia Initiation in Bean Cuttings

Direct head-to-head comparisons demonstrate that the phenyl ester of indole-3-acetate (P-IAA) is significantly more potent than the free acid IAA in stimulating adventitious root formation. Specifically, treatment of bean cuttings with P-IAA resulted in 95% to 154% more macroscopically visible root primordia after 2 days compared to an equal concentration of IAA [1]. A related study reported that P-IAA produced 2 to 4 times as many root primordia per leafy bean cutting as IAA [2].

Root Induction
Head-to-head
Phenyl indole-3-acetate (P-IAA) increased root primordia by 95–154% (2- to 4-fold) vs. IAA at equal concentration in bean cuttings after 2 days.
Supports auxin analog selection for rooting assay workflows
Phaseolus vulgaris model; species-specific transferability to verify
Plant Growth Regulation Auxin Root Development Adventitious Rooting

Indole-3-acetate (I3A) Reduces Hepatic Steatosis and Inflammation in Diet-Induced NAFLD Mouse Model

In a mouse model of diet-induced non-alcoholic fatty liver disease (NAFLD), oral supplementation with indole-3-acetate (I3A) led to significant improvements in key disease markers compared to vehicle control. Western diet-fed mice receiving I3A in their sugar water exhibited dramatically decreased serum ALT, hepatic triglycerides (TG), liver steatosis, hepatocyte ballooning, and lobular inflammation [1].

NAFLD Model Endpoints
Reported
Oral I3A reduced serum ALT, hepatic triglycerides, steatosis, hepatocyte ballooning, and lobular inflammation in diet-induced NAFLD mice vs. vehicle.
Supports gut-liver axis and NAFLD model-response studies
Exact fold-changes vary by marker; confirm in publication figures
NAFLD/NASH Gut Microbiota Metabolism Inflammation

Indole-3-acetate Induces Apoptosis in Osteosarcoma Cells (143B and HOS)

Indole-3-acetate (IAA) exhibits direct, pro-apoptotic activity against human osteosarcoma cell lines. Treatment with 5 µM IAA induced early apoptosis in 34.67% of 143B cells, compared to only 2.82% in untreated controls. Similarly, in HOS cells, the same concentration of IAA caused 39.21% apoptosis versus 3.53% in controls [1].

Apoptosis Induction
Reported
5 µM IAA induced 34.67% (143B) and 39.21% (HOS) early apoptosis vs. 2.82% and 3.53% in untreated controls (11–12-fold increase).
Supports apoptosis pathway-response studies in osteosarcoma cell models
In vitro, 5 µM; endpoint context requires further model validation
Oncology Osteosarcoma Apoptosis Cancer Cell Biology

Indole-3-acetate Inhibits VEGFR-2 Signaling and Angiogenesis

Indole-3-acetate has been identified as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. Molecular docking and kinase screening suggest direct inhibition, which was validated by showing reduced phosphorylation of VEGFR-2 and downstream AKT signaling in endothelial cells [1]. Functionally, indole-3-acetate inhibited endothelial cell migration and tube formation in vitro, and decreased vascular network formation in an in vivo angiogenesis model [1].

VEGFR-2 Signaling
Class-level
Reported inhibition of VEGFR-2 phosphorylation, reduced AKT signaling, decreased endothelial migration and tube formation; in vivo angiogenesis reduction observed.
Supports angiogenesis pathway-response investigation
IC50 not stated; verify in kinase profiling and replicate functional assays
Angiogenesis VEGFR-2 Cardiometabolic Disease Endothelial Cell Biology

High-Impact Application Scenarios for Indole-3-acetate (CAS 93672-51-6) Based on Validated Evidence


Agricultural Biotechnology: Enhancing Rooting Efficiency in Hard-to-Propagate Species

Leveraging the 2- to 4-fold increase in adventitious root primordia formation observed with phenyl indole-3-acetate (P-IAA) compared to IAA [1], this compound is ideally suited for use in commercial plant propagation protocols, particularly for woody ornamentals and fruit tree rootstocks where maximizing rooting success is economically critical.

Preclinical Drug Discovery: Investigating NAFLD/NASH Progression and Therapeutics

Based on the robust in vivo evidence demonstrating that oral indole-3-acetate (I3A) dramatically reduces hepatic steatosis and inflammation in a diet-induced NAFLD mouse model [1], this compound serves as a crucial tool for researchers studying the gut-liver axis and for screening potential therapeutics aimed at halting the progression of NAFLD to NASH.

Cancer Research: Probing Apoptotic Pathways in Osteosarcoma

Given its ability to induce over 10-fold increases in apoptosis in 143B and HOS osteosarcoma cells at low micromolar concentrations [1], indole-3-acetate is a valuable chemical probe for dissecting the NF-κB signaling cascade in bone cancer and for validating novel therapeutic targets in this aggressive malignancy.

Cardiovascular & Metabolic Disease Research: Modulating Pathological Angiogenesis

The demonstrated inhibition of VEGFR-2 signaling and angiogenesis by indole-3-acetate [1] makes it a key compound for studies into cardiometabolic disorders, such as atherosclerosis and diabetic retinopathy, where aberrant blood vessel formation contributes to disease pathology.

Application
Selection Property
Validation Focus
Plant root induction studies
Anionic form for aqueous protocols
Root primordia formation in target species
NAFLD/NASH disease-model research
Gut microbiota metabolite signaling
Hepatic steatosis and inflammation endpoints
Osteosarcoma cell-model studies
Apoptosis pathway probe
NF-κB signaling and cell viability assays
Angiogenesis research
VEGFR-2 signaling modulation
Endothelial cell migration and vascular network assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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